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Introduction
Antitumor agent-110, also known as Bavdegalutamide (ARV-110), is a first-in-class, orally

bioavailable PROteolysis TArgeting Chimera (PROTAC) designed for the targeted degradation

of the androgen receptor (AR).[1][2] AR signaling is a critical driver in the progression of

prostate cancer.[1][3] The development of resistance to standard-of-care AR pathway inhibitors,

such as enzalutamide and abiraterone, often involves AR mutations, amplification, or the

emergence of splice variants, presenting a significant clinical challenge.[1] Bavdegalutamide

offers a novel therapeutic approach by inducing the ubiquitination and subsequent proteasomal

degradation of the AR protein, thereby overcoming the limitations of traditional AR inhibitors.

This document provides a comprehensive overview of the preclinical data for

Bavdegalutamide, detailing its mechanism of action, in vitro and in vivo efficacy, and

pharmacokinetic and toxicological profiles.

Mechanism of Action
Bavdegalutamide is a heterobifunctional molecule that simultaneously binds to the androgen

receptor and the cereblon (CRBN) E3 ubiquitin ligase. This binding facilitates the formation of a

ternary complex, leading to the polyubiquitination of the AR protein. This process marks the AR

for degradation by the 26S proteasome, effectively eliminating the receptor from the cancer

cell. This catalytic mechanism allows a single molecule of Bavdegalutamide to induce the

degradation of multiple AR proteins.
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Caption: Mechanism of action of Bavdegalutamide (ARV-110).
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Quantitative Preclinical Data
The antitumor activity of Bavdegalutamide has been extensively evaluated in a range of

preclinical models. The following tables summarize the key quantitative data from these

studies.

Table 1: In Vitro Activity of Bavdegalutamide
Cell Line Parameter Value (nM) Notes

VCaP DC50 ~1

Half-maximal

degradation

concentration.

LNCaP DC50 ~1

Half-maximal

degradation

concentration.

VCaP IC50 1.5

Half-maximal

inhibitory

concentration for cell

growth.

LNCaP IC50 16.2

Half-maximal

inhibitory

concentration for cell

growth.

CWR22R IC50 3.9 µM
Antiproliferative

activity after 48 hours.

LNCaP IC50 (PSA Synthesis) 10
10-fold more active

than enzalutamide.

Table 2: In Vivo Antitumor Efficacy of Bavdegalutamide
in Xenograft Models
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Model Treatment
Dose (mg/kg,
PO, QD)

Tumor Growth
Inhibition (TGI)

AR
Degradation

VCaP Xenograft Bavdegalutamide 0.3 69% 87%

VCaP Xenograft Bavdegalutamide 1 101% >90%

VCaP Xenograft Bavdegalutamide 3 109% 90%

VCaP Xenograft Enzalutamide - 79% -

Intact VCaP

Xenograft
Bavdegalutamide 1 60% 64%

Intact VCaP

Xenograft
Bavdegalutamide 3 67% 70%

Intact VCaP

Xenograft
Bavdegalutamide 10 70% 78%

Intact VCaP

Xenograft
Enzalutamide - ~11% -

Enzalutamide-

Resistant VCaP
Bavdegalutamide 3 70% -

Enzalutamide-

Resistant VCaP
Bavdegalutamide 10 60% -

Patient-Derived

Xenograft

(TM00298)

Bavdegalutamide - 100%

>90% reduction

in circulating

PSA

Patient-Derived

Xenograft

(TM00298)

Enzalutamide - 25%
58% reduction in

circulating PSA

Data compiled from multiple sources.

Table 3: Pharmacokinetic Profile of Bavdegalutamide in
Animals
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Species Parameter Value

Mouse Oral Bioavailability 37.89%

Rat Oral Bioavailability 23.83%

Mouse Clearance (CL) 180.9 ± 30.79 mL/h/kg

Rat Clearance (CL) 413.6 ± 31.7 mL/h/kg

Mouse Volume of Distribution (Vss) 2366 ± 402.2 mL/kg

Data from a study by Salami et al.

Table 4: Toxicology Profile of Bavdegalutamide in Rats
Study Duration Sex

Dose
(mg/kg/day)

Observation NOAEL

28 days Male 20, 60, 120

Well-tolerated at

all doses.

Reversible liver

hypertrophy and

femur physis

thickening at

high dose.

120 mg/kg

28 days Female 20, 40, 80

Decreased body

weight and food

consumption at

80 mg/kg.

40 mg/kg

NOAEL: No Observed Adverse Effect Level. Data from GLP toxicology studies.

Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of preclinical

findings. The following sections outline the protocols for key experiments.

In Vitro Assays
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AR Degradation Assay (Western Blot):

Prostate cancer cells (e.g., VCaP, LNCaP) are seeded in appropriate culture vessels and

allowed to adhere.

Cells are treated with a range of concentrations of Bavdegalutamide (e.g., 0.01 nM to 300

nM) for a specified duration (e.g., 4, 8, or 24 hours).

Following treatment, cells are lysed, and total protein is quantified.

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

The membrane is probed with a primary antibody specific for the androgen receptor and a

loading control protein (e.g., GAPDH).

A secondary antibody conjugated to a detectable enzyme is used for visualization.

The intensity of the bands is quantified to determine the extent of AR degradation relative to

the vehicle-treated control.

Cell Proliferation Assay (e.g., CCK-8):

Cells are seeded in 96-well plates at a predetermined density.

After allowing for cell attachment, various concentrations of Bavdegalutamide are added to

the wells.

The plates are incubated for a defined period (e.g., 48 hours).

A reagent such as CCK-8 is added to each well, and the plates are incubated to allow for

color development.

The absorbance is measured using a microplate reader, which is proportional to the number

of viable cells.

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Apoptosis Assay:
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Cells are treated with Bavdegalutamide at various concentrations.

After the treatment period, cells are harvested and stained with markers of apoptosis (e.g.,

Annexin V and propidium iodide).

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic

cells.
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Caption: Workflow for in vitro evaluation of Bavdegalutamide.

In Vivo Xenograft Studies
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Tumor Implantation: Immunocompromised mice are subcutaneously injected with a

suspension of human prostate cancer cells (e.g., VCaP) or implanted with patient-derived

xenograft (PDX) tissue.

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and

animals are then randomized into treatment and control groups.

Drug Administration: Bavdegalutamide is administered orally (e.g., by gavage) at various

doses (e.g., 1, 3, 10 mg/kg) on a specified schedule (e.g., once daily).

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess AR

protein levels by Western blot or immunohistochemistry to confirm target engagement.

Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated by comparing the change in

tumor volume in the treated groups to the control group.
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Caption: Workflow for in vivo xenograft studies.
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Summary and Conclusion
The preclinical data for Bavdegalutamide (ARV-110) demonstrate its potential as a novel

therapeutic agent for prostate cancer. Its unique mechanism of action, involving the targeted

degradation of the androgen receptor, translates to potent in vitro activity against both wild-type

and mutant forms of AR. In vivo, Bavdegalutamide exhibits significant tumor growth inhibition in

various xenograft models, including those resistant to current standard-of-care therapies. The

compound is orally bioavailable and has an acceptable toxicology profile in preclinical species.

These promising preclinical findings have supported the advancement of Bavdegalutamide into

clinical trials for patients with metastatic castration-resistant prostate cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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